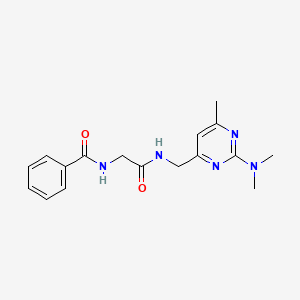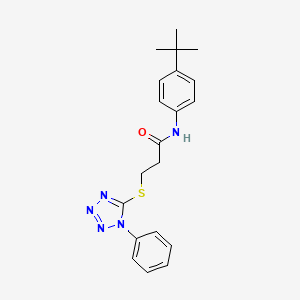
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. MTEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine is a selective antagonist of the mGluR5 receptor. The mGluR5 receptor is primarily located in the postsynaptic membrane of glutamatergic neurons and plays a crucial role in synaptic plasticity, learning, and memory. N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate. This results in a reduction in the excitatory neurotransmission mediated by the mGluR5 receptor.
Biochemical and Physiological Effects:
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neurogenesis. N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in various neurological and psychiatric disorders.
实验室实验的优点和局限性
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor and does not affect other glutamate receptors. N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats. However, N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for its synthesis. N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine can also be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the research on N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the long-term effects of N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine on synaptic plasticity and neurogenesis. Additionally, there is a need to develop more potent and selective mGluR5 antagonists that can be used in clinical settings.
合成方法
The synthesis of N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine involves a series of chemical reactions starting from 2-methoxythiophene. The first step involves the conversion of 2-methoxythiophene to 2-bromo-2-methoxythiophene. This is followed by the reaction of 2-bromo-2-methoxythiophene with 3-chloropropylamine to yield N-(2-bromo-2-methoxy-3-thiophen-3-yl)propylamine. The final step involves the reaction of N-(2-bromo-2-methoxy-3-thiophen-3-yl)propylamine with 9-methyladenine to yield N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine.
科学研究应用
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine can improve cognitive function, reduce anxiety and depression-like behaviors, and alleviate symptoms of schizophrenia and drug addiction.
属性
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-18-8-17-11-12(15-7-16-13(11)18)14-5-10(19-2)9-3-4-20-6-9/h3-4,6-8,10H,5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMUQPBDVNKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2875938.png)



![1-Benzyl-6-fluoro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2875943.png)
![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)


![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)